molecular formula C7H11NO B14742204 N,N-Dimethylamino-2,4-pentadiene-5-al CAS No. 4688-60-2

N,N-Dimethylamino-2,4-pentadiene-5-al

Katalognummer: B14742204
CAS-Nummer: 4688-60-2
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: MJPXUXNGHKYZIV-GGWOSOGESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethylamino-2,4-pentadiene-5-al is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.1683 g/mol It is characterized by the presence of a dimethylamino group attached to a pentadiene chain, which includes an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylamino-2,4-pentadiene-5-al typically involves the reaction of dimethylamine with a suitable diene precursor under controlled conditions. One common method involves the condensation of dimethylamine with 2,4-pentadienal in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethylamino-2,4-pentadiene-5-al undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N-Dimethylamino-2,4-pentadiene-5-al has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Dimethylamino-2,4-pentadiene-5-al involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Dimethylamino-2,4-hexadiene-5-al
  • N,N-Dimethylamino-2,4-butadiene-5-al
  • N,N-Dimethylamino-2,4-heptadiene-5-al

Uniqueness

N,N-Dimethylamino-2,4-pentadiene-5-al is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. The presence of both the dimethylamino group and the conjugated diene system allows for a wide range of chemical transformations and applications, setting it apart from similar compounds .

Eigenschaften

CAS-Nummer

4688-60-2

Molekularformel

C7H11NO

Molekulargewicht

125.17 g/mol

IUPAC-Name

(2E,4E)-5-(dimethylamino)penta-2,4-dienal

InChI

InChI=1S/C7H11NO/c1-8(2)6-4-3-5-7-9/h3-7H,1-2H3/b5-3+,6-4+

InChI-Schlüssel

MJPXUXNGHKYZIV-GGWOSOGESA-N

Isomerische SMILES

CN(C)/C=C/C=C/C=O

Kanonische SMILES

CN(C)C=CC=CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.